(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-cyano-benzylamine intermediate, which is then subjected to a series of reactions to introduce the amino and propionamide groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like crystallization and chromatography is essential to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders like diabetes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition can lead to increased insulin secretion and improved blood glucose control.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar to sitagliptin, used for glucose regulation.
Saxagliptin: Another compound in the same class with similar therapeutic effects.
Uniqueness
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide is unique due to its specific structural features, such as the cyano group and the chiral center, which may confer distinct biological activities and pharmacokinetic properties compared to other DPP-4 inhibitors .
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-6-4-5-11(7-12)8-14/h4-7,10H,3,9,15H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNRWBUIPCLAU-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.